molecular formula C8H8BrNO4 B2931242 5-Bromo-1,3-dimethoxy-2-nitrobenzene CAS No. 815632-47-4

5-Bromo-1,3-dimethoxy-2-nitrobenzene

Cat. No. B2931242
CAS RN: 815632-47-4
M. Wt: 262.059
InChI Key: JYBBJCVTCJWZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-1,3-dimethoxy-2-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO4 . It is a derivative of benzene, which is a type of aromatic compound. The molecule contains bromine, nitro, and methoxy functional groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1,3-dimethoxy-2-nitrobenzene” includes a benzene ring with bromine, nitro, and methoxy functional groups attached to it . The positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.


Chemical Reactions Analysis

“5-Bromo-1,3-dimethoxy-2-nitrobenzene” can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution reactions . The presence of the bromine, nitro, and methoxy groups can influence the reactivity of the benzene ring and the outcomes of these reactions .

Scientific Research Applications

Synthesis of Coenzyme Q Analogues

5-Bromo-1,3-dimethoxy-2-nitrobenzene is a key intermediate in the synthesis of Coenzyme Q (CoQ) analogues . These analogues are crucial for facilitating electron-transfer activity and possess radical properties in aprotic media, which are essential for the electron transport chain in mitochondria and bacterial respiratory systems .

Antioxidant Properties

The compound is used to produce CoQ10, a lipid-soluble benzoquinone with a side-chain of 10 isoprenoid units. CoQ10 acts as a free radical scavenging antioxidant and is widely used in the treatment of mitochondrial disorders and cardiovascular diseases .

Pharmaceutical Applications

Due to its role in synthesizing CoQ analogues, 5-Bromo-1,3-dimethoxy-2-nitrobenzene has significant pharmaceutical applications. It is involved in the preparation of compounds that could potentially be used in the treatment of various diseases related to oxidative stress and energy metabolism .

Organic Synthesis

This compound serves as an intermediate in organic synthesis processes. It is employed in the preparation of various organic molecules through reactions like bromination, methoxylation, and oxidation, which are fundamental in synthetic chemistry .

Lipophilicity Studies

In research focused on drug permeability, 5-Bromo-1,3-dimethoxy-2-nitrobenzene-related compounds have been studied for their lipophilic nature. This characteristic is important for the ability of drugs to cross the blood-brain barrier, which is crucial for the treatment of neurological conditions .

Anticancer Research

Derivatives of 5-Bromo-1,3-dimethoxy-2-nitrobenzene have been utilized in the synthesis of potential anticancer drugs. For example, it may be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which has applications in cancer treatment .

Molecular Docking Studies

The compound is also relevant in molecular docking studies, which are a part of the drug discovery process. It helps in understanding the interaction between drugs and their target molecules, which is vital for designing effective therapeutic agents .

Green Chemistry

5-Bromo-1,3-dimethoxy-2-nitrobenzene is synthesized using environmentally friendly methods, contributing to the field of green chemistry. The use of safer reagents and the reduction of hazardous waste in its synthesis align with the principles of sustainable and responsible chemical research .

Mechanism of Action

The mechanism of action of “5-Bromo-1,3-dimethoxy-2-nitrobenzene” in chemical reactions typically involves the electrophilic aromatic substitution process . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Future Directions

The future directions for “5-Bromo-1,3-dimethoxy-2-nitrobenzene” could involve its use in the synthesis of other chemical compounds, including potential pharmaceuticals . Its reactivity and the presence of functional groups make it a useful intermediate in organic synthesis .

properties

IUPAC Name

5-bromo-1,3-dimethoxy-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBBJCVTCJWZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dimethoxy-2-nitrobenzene

Synthesis routes and methods

Procedure details

1-Bromo-3,5-dimethoxybenzene (10.9 g, 50 mmol) was dissolved in 100 mL of acetic anhydride and cooled to 0° C. A cooled solution of 70% HNO3 (6.4 mL, 100 mmol) in 20 mL of acetic anhydride was added dropwise and the resulting mixture was stirred for 1 hour at 0° C. and for 3 hours at room temperature. The reaction mixture was poured into ice-water with strong stirring and the yellow solid was filtered and washed with water. The solid as a mixture of two isomers was separated by silica gel column (ISCO, hexane/EtOAc, 0-30%, 40 min) to give 3.3 g (25%) of pure 5-bromo-1,3-dimethoxy-2-nitro-benzene as an yellow solid. 1H-NMR (DMSO-d6, 400 MHz): δ 7.17 (s, 2H), 3.89 (s, 6H).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.